
4-(5-(4-fluorophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
カタログ番号:
B2748125
CAS番号:
362490-62-8
分子量:
354.381
InChIキー:
CNPVJIZYGXQTGV-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(5-(4-fluorophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid” is a complex organic molecule. It contains several functional groups, including a fluorophenyl group, a tolyl group, a pyrazol group, and a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of several functional groups. The fluorophenyl and tolyl groups are aromatic rings, which contribute to the compound’s stability and reactivity . The pyrazol group is a heterocyclic ring containing two nitrogen atoms, which can participate in various chemical reactions .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, similar compounds have been involved in various reactions. For example, protodeboronation using the less nucleophilic (3,5-bis(trifluoromethyl)phenyl)lithium for boron ate complex formation in place of PhLi has been used to prevent aryl addition to the lactam moiety .科学的研究の応用
Synthesis and Structural Characterization
- The synthesis and crystal structures of related pyrazole compounds, including those with 4-fluorophenyl groups, have been detailed, highlighting methods like condensation of chalcones with hydrazine hydrate. These studies shed light on the structural aspects and potential for further derivatization (Loh et al., 2013).
- Novel fluorescent dyes containing a pyrazolylpyrene chromophore have been developed, demonstrating the application of pyrazole derivatives in materials science. These compounds exhibit bright fluorescence, offering potential for sensing applications (Wrona-Piotrowicz et al., 2022).
Antiproliferative Activity
- Pyrazole derivatives have been synthesized and assessed for antiproliferative activities against human cancer cell lines, indicating their potential as cancer therapeutics. For instance, certain derivatives exhibited promising cytotoxic activity, suggesting their utility in cancer treatment strategies (Pirol et al., 2014).
Corrosion Inhibition
- Pyrazoline derivatives, closely related to the chemical , have been evaluated as corrosion inhibitors for mild steel in acidic media. These studies not only highlight the chemical's utility in industrial applications but also its effectiveness in protecting metals from corrosion, demonstrating a potential for extending the lifespan of metal structures (Lgaz et al., 2018).
Antimicrobial Activity
- Research into the antimicrobial activity of pyrazole derivatives has revealed their effectiveness against various bacterial and fungal strains, underscoring their potential in developing new antimicrobial agents. Such studies are crucial for addressing the growing concern of antibiotic resistance (Pimenova & Voronina, 2001).
将来の方向性
特性
IUPAC Name |
4-[3-(4-fluorophenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3/c1-13-2-4-14(5-3-13)17-12-18(15-6-8-16(21)9-7-15)23(22-17)19(24)10-11-20(25)26/h2-9,18H,10-12H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPVJIZYGXQTGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)C(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
N-(4-hydroxyphenyl)morpholine-4-carboxamide
Cat. No.: B2748043
CAS No.: 57726-21-3
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)...
Cat. No.: B2748047
CAS No.: 921850-10-4
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-isopropylpiperi...
Cat. No.: B2748048
CAS No.: 946291-18-5
(2R,4R)-3-acetyl-2-(4-methoxyphenyl)-1,3-thiazolidine-4...
Cat. No.: B2748050
CAS No.: 110078-83-6
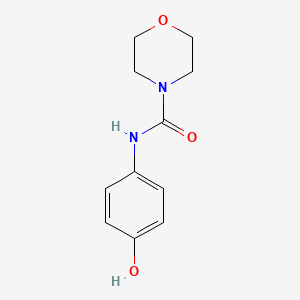
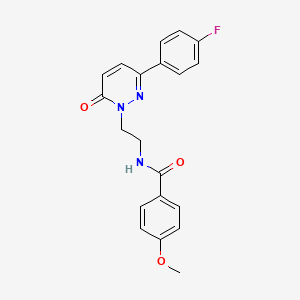
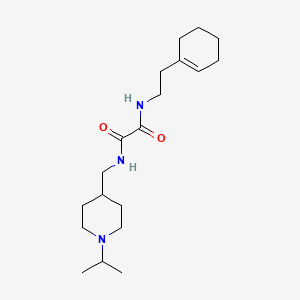


![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2748053.png)
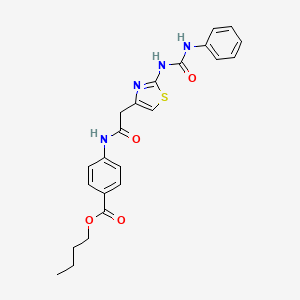
![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B2748055.png)
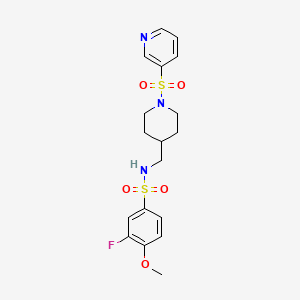
![2-[(4-chlorobenzyl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2748057.png)
![Lithium 3-methyl-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B2748059.png)
![N-[(1,3-dioxoinden-2-ylidene)amino]-2-(4-fluorophenoxy)acetamide](/img/structure/B2748060.png)
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2748061.png)
![methyl 4-(2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzoate](/img/structure/B2748062.png)
